molecular formula C6H3BrCl2O2S B1273129 4-Bromo-2-chlorobenzenesulfonyl chloride CAS No. 351003-52-6

4-Bromo-2-chlorobenzenesulfonyl chloride

Cat. No.: B1273129
CAS No.: 351003-52-6
M. Wt: 289.96 g/mol
InChI Key: OECYEHWJPRPCOH-UHFFFAOYSA-N
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Properties

IUPAC Name

4-bromo-2-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECYEHWJPRPCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370491
Record name 4-Bromo-2-chlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-52-6
Record name 4-Bromo-2-chlorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 4-bromo-2-chloroaniline (3.99 g) in acetic acid (90 ml) at 15° C. is treated with concentrated hydrochloric acid (22 ml), followed by a solution of sodium nitrite (1.29 g) in water (4.5 ml) at 10° C. After 30 min, the mixture is added to a stirred solution of sulfur dioxide (32 g) and copper II chloride (1.3 g) in acetic acid (128 ml) and water (6.4 ml), also at 10° C. After stirring for a further 16 hours, the mixture is diluted with ice-cold water (500 ml) and extracted with ethyl acetate (4×100 ml). The combined extracts are washed successively with water (4×100 ml) and then brine, dried over magnesium sulfate, filtered and evaporated to give crude 2-chloro-4-bromobenzenesulfonyl chloride.
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
128 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.4 mL
Type
solvent
Reaction Step Three
Name
copper
Quantity
1.3 g
Type
catalyst
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Four

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